

# A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-Substituted Phenethylamines

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## Compound of Interest

Compound Name: *[1-(4-Methoxyphenyl)ethyl](prop-2-EN-1-YL)amine*

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## Introduction: The Phenethylamine Scaffold and the Significance of the 4-Methoxy Group

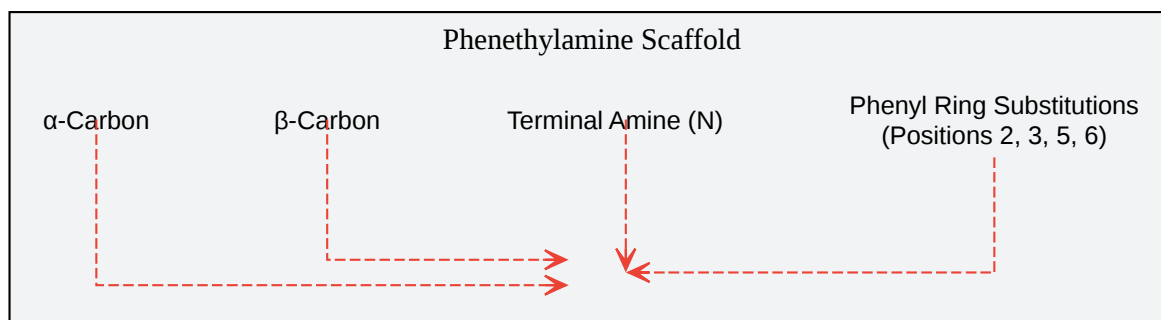
The phenethylamine backbone represents a foundational scaffold for a vast array of neuroactive compounds, from endogenous neurotransmitters like dopamine to a wide range of pharmaceuticals and research chemicals. The specific pharmacological profile of a phenethylamine derivative is exquisitely sensitive to the nature and placement of substituents on its aromatic ring and ethylamine side chain. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of phenethylamines featuring a methoxy group at the 4-position of the phenyl ring.

The 4-methoxy moiety serves as a critical starting point for exploring psychedelic and psychoactive potential. While 4-methoxyphenethylamine (4-MPEA) itself is not considered psychoactive, its presence is a key feature in many potent serotonergic compounds.

Understanding how modifications to this basic structure influence receptor affinity, selectivity, and functional activity is paramount for the rational design of novel therapeutics and research tools targeting the central nervous system. This guide will deconstruct the SAR of this class, focusing on the key molecular determinants of activity at serotonin receptors, particularly the 5-HT<sub>2a</sub> subtype, which is the primary target for classic psychedelics.[1][2][3]

## Core Structure and Key Modification Points

The fundamental 4-methoxyphenethylamine structure offers several key positions for chemical modification, each profoundly impacting the molecule's interaction with its biological targets. Our analysis will systematically explore these modifications.



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Caption: Key modification points on the 4-methoxyphenethylamine scaffold.

## Part 1: The Decisive Role of Phenyl Ring Substitutions

The substitution pattern on the phenyl ring is arguably the most critical determinant of psychedelic activity. While the 4-methoxy group is our constant, the addition of other groups, particularly at the 2 and 5 positions, dramatically "unlocks" high-affinity interactions with the 5-HT<sub>2a</sub> receptor.

### The 2,5-Dimethoxy "Psychedelic Switch"

The addition of a second methoxy group at the 2-position and a third at the 5-position transforms the inactive 4-MPEA scaffold into the core of the renowned "2C" family of psychedelics. This 2,5-dimethoxy pattern appears to be optimal for orienting the molecule within the 5-HT<sub>2a</sub> receptor binding pocket.<sup>[2][4]</sup>

- 2,4,5-Trimethoxyphenethylamine (2C-O): Despite having the requisite methoxy groups, 2C-O is reported to be inactive in humans at doses over 300 mg.<sup>[5]</sup> This suggests that while the 2,5-dimethoxy pattern is necessary, the nature of the 4-substituent is the fine-tuning knob for potency.
- 2,4,6-Trimethoxyphenethylamine (Isomescaline/TMPEA-6): This positional isomer of mescaline and 2C-O is also reported to be inactive in humans at high doses.<sup>[5]</sup> This underscores the critical spatial importance of the 2,4,5-substitution pattern for psychedelic activity. The 2,4,6-substitution pattern leads to compounds that are generally less potent than their 2,4,5-counterparts.<sup>[1]</sup>

## Fine-Tuning Potency at the 4-Position

With the 2,5-dimethoxy scaffold in place, modifying the 4-position substituent allows for precise control over receptor affinity and potency. Replacing the 4-methoxy group of 2C-O with small, lipophilic groups dramatically increases activity.

**Causality:** Molecular modeling studies suggest that the 4-position substituent protrudes into a hydrophobic tunnel within the 5-HT<sub>2a</sub> receptor, lateral to the main binding site.<sup>[6]</sup> The ability to form favorable interactions within this tunnel is a key determinant of agonist potency. Increasing the length of a 4-position alkyl chain generally increases 5-HT<sub>2a</sub> receptor affinity, but in vivo potency often peaks with two- or three-carbon chains (ethyl or propyl), likely due to pharmacokinetic factors such as brain penetration.<sup>[2][3]</sup>

Comparative Receptor Binding Data for 2,5-Dimethoxy-4-(X)-Phenethylamines

Compound	4-Substituent (X)	5-HT <sub>2a</sub> Ki (nM)	5-HT <sub>2a</sub> EC <sub>50</sub> (nM)	5-HT <sub>2C</sub> Ki (nM)	Reference
2C-O-2	-OCH <sub>2</sub> CH <sub>3</sub>	8 - 1000	16 - 2600	15 - 900	[7]
2C-O-3	-O(CH <sub>2</sub> ) <sub>2</sub> CH <sub>3</sub>	8 - 1000	16 - 2600	15 - 900	[7]
2C-T-2	-SCH <sub>2</sub> CH <sub>3</sub>	~13.8 (μmol/kg)	N/A	N/A	[4]
2C-T-7	-S(CH <sub>2</sub> ) <sub>2</sub> CH <sub>3</sub>	~10-30 (mg)	N/A	N/A	[4]
2C-B	-Br	8 - 1700	N/A	2.1 - 14 fold lower	[7]
2C-I	-I	8 - 1700	N/A	2.1 - 14 fold lower	[7]

Note: Data presented as effective dose in mice (μmol/kg) or human psychoactive dose (mg) where Ki/EC<sub>50</sub> values were not available in the cited source.

## Part 2: Side-Chain Modifications: The Ethylamine Backbone

Modifications to the two-carbon chain connecting the phenyl ring to the amine group have profound effects on pharmacology, often differentiating between phenethylamine and amphetamine classes.

### Alpha (α)-Methylation: The Amphetamine Analogs

Adding a methyl group to the α-carbon (the carbon adjacent to the amine) creates the corresponding amphetamine derivative. This single modification typically:

- **Increases Potency:** Alpha-methylation often increases psychedelic potency. For example, 2,5-dimethoxy-4-methylamphetamine (DOM) is significantly more potent than its phenethylamine counterpart, 2C-D.[2]

- Alters Receptor Selectivity: Phenethylamines tend to bind more strongly to the Trace Amine-Associated Receptor 1 (TAAR1) compared to their amphetamine analogs.[7]
- Increases Duration: The  $\alpha$ -methyl group provides steric hindrance that protects the molecule from metabolism by monoamine oxidase (MAO), generally leading to a longer duration of action.

Comparative Data: Phenethylamines vs.  $\alpha$ -Methylamphetamines

Phenethylamine	5-HT <sub>2a</sub> Ki (nM)	$\alpha$ -Methylamphetamine	5-HT <sub>2a</sub> Ki (nM)	Potency Change	Reference
2C-H	>1000	2,5-DMA	>7500	-	[3]
2C-D	~300	DOM	66	Increased	[3]
2C-E	~150	DOET	~50	Increased	[8]
2C-P	~100	DOPR	~30	Increased	[3]

## Beta ( $\beta$ )-Carbon Modifications

Modifications at the  $\beta$ -carbon (adjacent to the phenyl ring) are less common but can significantly alter activity.

- $\beta$ -Hydroxylation/ $\beta$ -Methoxylation: The introduction of a  $\beta$ -methoxy group to a phenethylamine can abolish its anorectic activity. This highlights that even subtle changes to the side chain can drastically change the pharmacological profile.

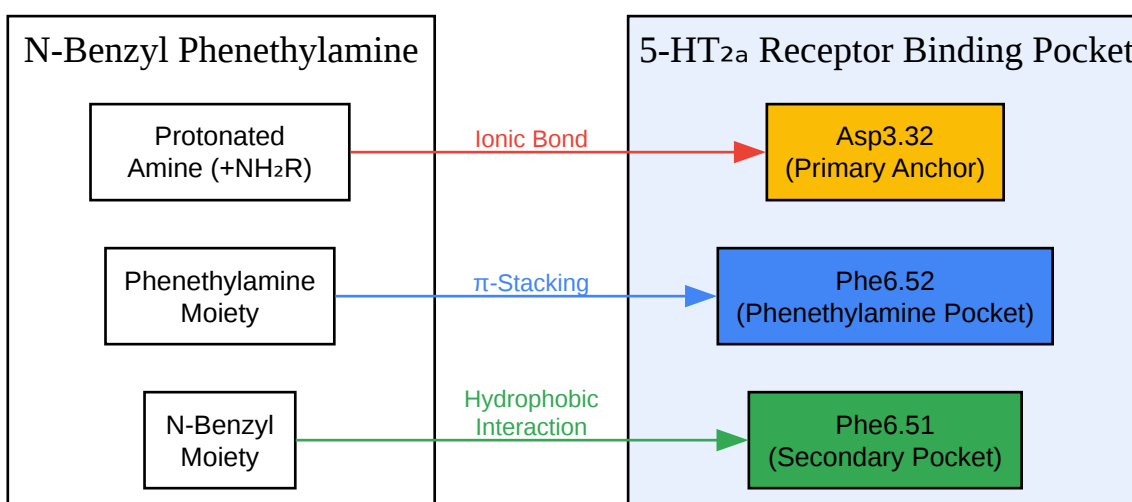
## Part 3: The Terminal Amine: A Site for Potentiation

The primary amine is a crucial site for interaction within the receptor binding pocket, typically forming a salt bridge with a conserved aspartate residue. Modifications at this site can dramatically enhance affinity and selectivity.

## N-Alkylation and N-Benzoylation

- N-Alkylation: Simple N-alkylation (e.g., N-methyl, N-ethyl) often has variable effects and can sometimes decrease potency.
- N-Benzoylation: In stark contrast, the addition of a benzyl group, particularly a 2-methoxybenzyl group (creating the "NBOMe" series), can increase 5-HT<sub>2a</sub> receptor affinity by up to 300-fold compared to their primary amine counterparts.[9]

Causality: Molecular modeling and mutagenesis studies reveal the mechanistic basis for this dramatic increase in potency. The N-benzyl moiety is hypothesized to occupy a secondary binding pocket, forming a specific interaction with the phenylalanine residue at position 339 (Phe6.51) of the 5-HT<sub>2a</sub> receptor.[9] This additional anchor point greatly stabilizes the ligand-receptor interaction, leading to super-potent agonism.



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Caption: Model of N-benzyl phenethylamine interaction with 5-HT<sub>2a</sub> receptor residues.

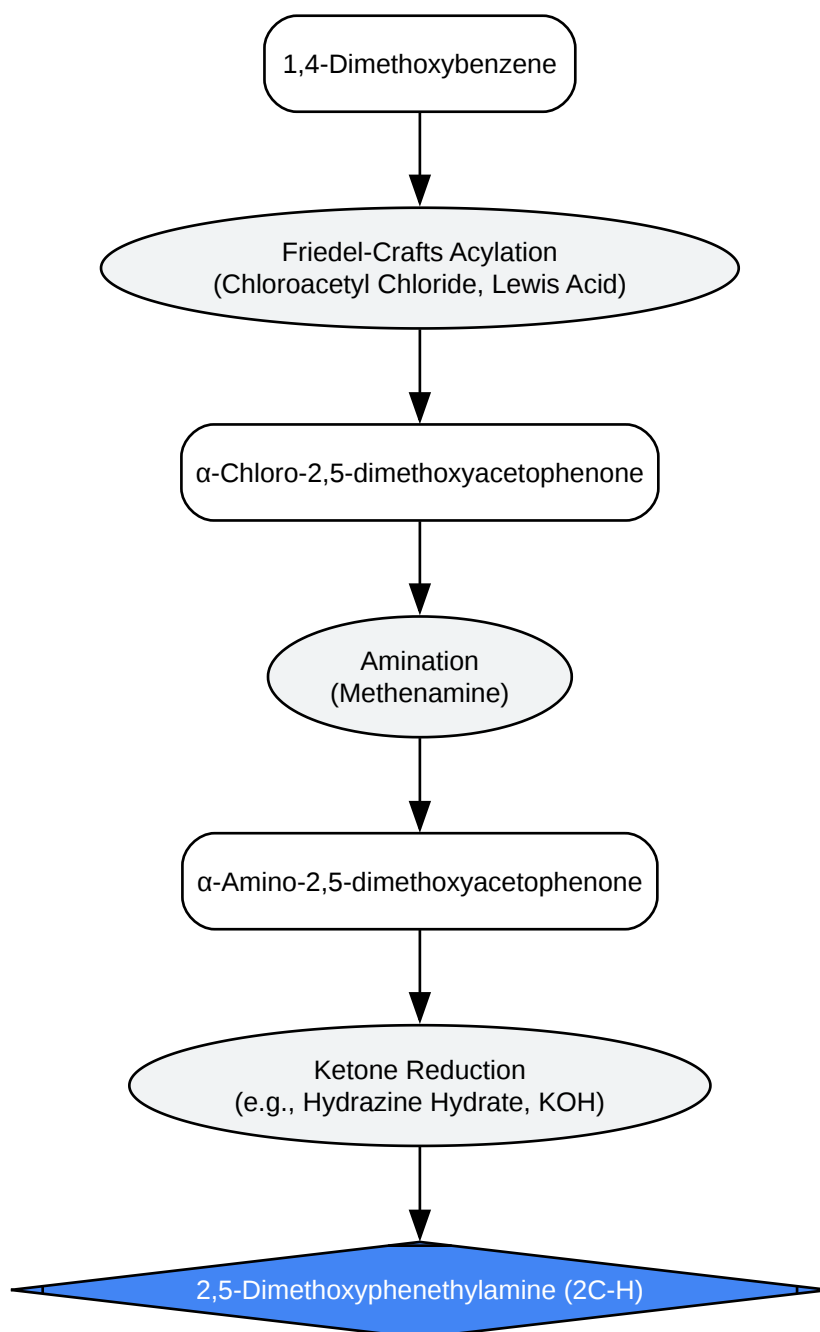
## Experimental Protocols

A self-validating system requires robust and reproducible experimental methods. Below are detailed protocols for the synthesis of a key intermediate and a critical binding assay.

### Protocol 1: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)

This protocol outlines a common route to a core intermediate of the 2C-x family.[10]

Workflow Diagram: Synthesis of 2C-H



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Caption: Synthetic workflow for 2,5-dimethoxyphenethylamine (2C-H).

Step-by-Step Methodology:

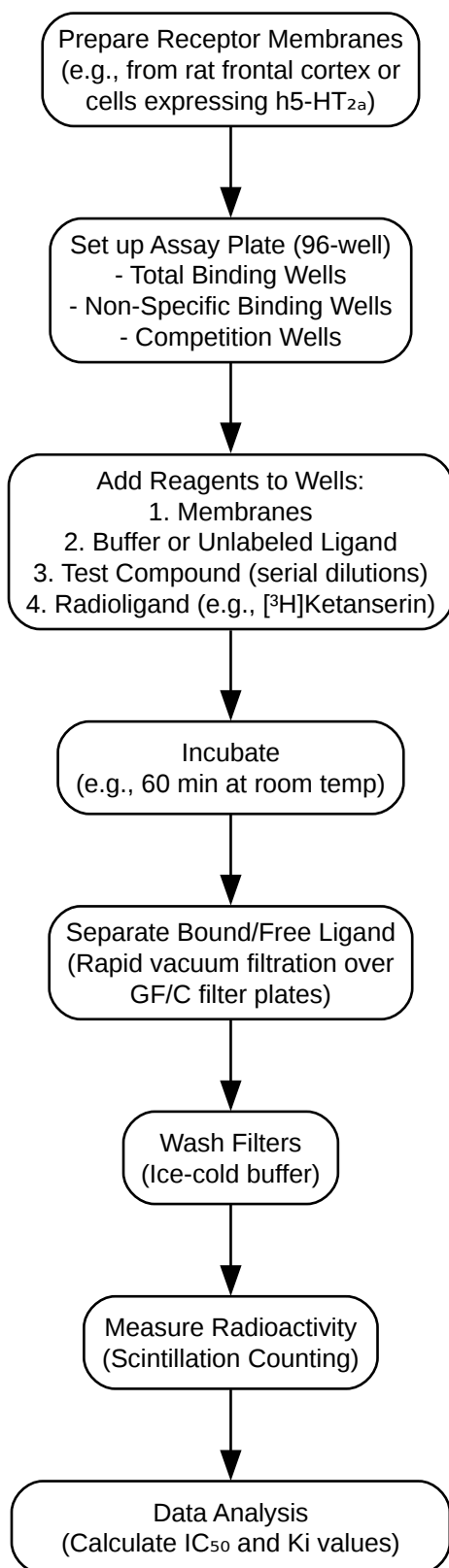
- Step A: Friedel-Crafts Acylation:
  - To a stirred solution of 1,4-dimethoxybenzene (1 part) and an organic solvent in a reaction vessel, add a Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ).
  - Slowly add chloroacetyl chloride (1.0-1.5 parts) while maintaining the reaction temperature.
  - After the reaction is complete (monitored by TLC), quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
  - Extract the product,  $\alpha$ -chloro-2,5-dimethoxyacetophenone, with an organic solvent, wash, dry, and remove the solvent under reduced pressure.
- Step B: Amination:
  - Dissolve the product from Step A in a suitable solvent (e.g., chloroform) and add methenamine.
  - Reflux the mixture until the reaction is complete.
  - Process the reaction mixture to hydrolyze the intermediate and isolate  $\alpha$ -amino-2,5-dimethoxyacetophenone.
- Step C: Reduction:
  - To a solution of  $\alpha$ -amino-2,5-dimethoxyacetophenone (1 part) in a high-boiling solvent like ethylene glycol, add potassium hydroxide (1.5-2.5 parts) and hydrazine hydrate.
  - Reflux the mixture for 12-24 hours.
  - After cooling, pour the mixture into ice water and extract the product with a suitable solvent (e.g., ethyl acetate).
  - Wash, dry, and concentrate the organic layer. Purify the final product, 2,5-dimethoxyphenethylamine, by vacuum distillation.

## Protocol 2: 5-HT<sub>2a</sub> Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity ( $K_i$ ) of a test compound.

[8][11][12][13]

Workflow Diagram: Radioligand Binding Assay



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Caption: Workflow for a competitive 5-HT<sub>2a</sub> receptor radioligand binding assay.

### Step-by-Step Methodology:

- Membrane Preparation:
  - Homogenize tissue (e.g., rat frontal cortex) or cells expressing the human 5-HT<sub>2a</sub> receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation.
  - Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
- Assay Setup:
  - Assays are performed in a 96-well plate in a final volume of 200-250  $\mu$ L.
  - Total Binding: Wells contain membranes, assay buffer, and a fixed concentration of radioligand (e.g., 0.5 nM [<sup>3</sup>H]ketanserin).
  - Non-Specific Binding (NSB): Wells contain membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., 1  $\mu$ M ketanserin) to saturate the receptors.
  - Competition: Wells contain membranes, radioligand, and varying concentrations of the test compound.
- Incubation:
  - Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to allow binding to reach equilibrium.
- Filtration:
  - Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate (e.g., GF/C, presoaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

- Wash the filters multiple times with ice-cold wash buffer.
- Counting:
  - Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting the NSB counts from the total binding counts.
  - Plot the percentage of specific binding against the log concentration of the test compound.
  - Fit the data using a non-linear regression model to determine the IC<sub>50</sub> (the concentration of test compound that inhibits 50% of specific binding).
  - Calculate the K<sub>i</sub> (binding affinity) from the IC<sub>50</sub> using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

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